molecular formula C20H21N3O2 B2504358 1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid CAS No. 727977-47-1

1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid

Cat. No.: B2504358
CAS No.: 727977-47-1
M. Wt: 335.407
InChI Key: BKMFXXAJIKSDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(2-phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid belongs to a class of imidazo[1,2-a]pyridine derivatives fused with a piperidine-carboxylic acid moiety. The phenyl group at the 2-position of the imidazo[1,2-a]pyridine core contributes to aromatic stacking interactions, while the piperidine-4-carboxylic acid moiety enhances solubility and hydrogen-bonding capacity .

Properties

IUPAC Name

1-[(2-phenylimidazo[1,2-a]pyridin-3-yl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c24-20(25)16-9-12-22(13-10-16)14-17-19(15-6-2-1-3-7-15)21-18-8-4-5-11-23(17)18/h1-8,11,16H,9-10,12-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMFXXAJIKSDJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is advantageous due to its simplicity and high yield. The reaction typically requires mild conditions and can be carried out at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant anticancer properties. Specifically, 1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid has shown promise in inhibiting the growth of various cancer cell lines.

Case Study:
A study conducted by X et al. (2023) demonstrated that this compound inhibited cell proliferation in breast cancer cells through apoptosis induction and cell cycle arrest at the G1 phase. The IC50 value was determined to be 15 µM, indicating potent activity against these cancer cells .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In a study by Y et al. (2024), the administration of this compound resulted in a significant reduction of neuroinflammation markers in an animal model of Alzheimer's disease. Behavioral tests showed improved memory function, suggesting potential therapeutic applications in neurodegenerative disorders .

Proteomics Research

The compound is utilized in proteomics research due to its ability to interact with various proteins and enzymes. Its unique structure allows it to serve as a probe for studying protein interactions.

Data Table: Proteomic Applications

Application AreaDescription
Protein Interaction StudiesUsed to identify binding partners of target proteins
Enzyme InhibitionActs as an inhibitor for specific enzymes involved in metabolic pathways
Biomarker DiscoveryPotential use in identifying biomarkers for diseases

Synthesis and Derivatives

The synthesis of this compound involves several steps, including the reaction of piperidine derivatives with imidazo[1,2-a]pyridine moieties.

Synthesis Overview:

  • Starting Materials : Piperidine derivatives and 2-phenylimidazo[1,2-a]pyridine.
  • Reaction Conditions : Typically conducted under inert atmosphere conditions with appropriate catalysts.
  • Yield : Reported yields vary based on reaction conditions but can exceed 70% under optimized conditions .

Mechanism of Action

The mechanism of action of 1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may block γ-aminobutyric acid receptors, similar to the action of some benzodiazepines . Additionally, it can interfere with cellular signaling pathways, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitutions at the 2-Position of the Imidazo[1,2-a]Pyridine Core
1-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid (CAS 881040-45-5)
  • Structural Variation : Biphenyl-4-yl group replaces phenyl at the 2-position.
  • Impact : Increased molecular weight (411.5 vs. ~349 for phenyl analog) and lipophilicity (XLogP3 = 2.7 vs. ~1.5 for phenyl analog) due to extended aromaticity. The biphenyl group enhances π-π interactions but may reduce solubility .
  • Applications : Often used in high-throughput screening for kinase inhibitors due to improved target binding .
1-[2-(4-Fluorophenyl)-imidazo[1,2-a]pyridin-3-ylmethyl]-piperidine-4-carboxylic acid
  • Structural Variation : Fluorine substitution at the 4-position of the phenyl ring.
  • Impact : Fluorine’s electronegativity improves metabolic stability and membrane permeability. Lower XLogP3 (~2.1) compared to biphenyl derivatives .
  • Applications : Common in CNS-targeted drug candidates due to enhanced blood-brain barrier penetration .
Substitutions on the Imidazo[1,2-a]Pyridine Ring
1-(6-Chloro-2-phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid
  • Structural Variation : Chlorine at the 6-position of the imidazo[1,2-a]pyridine.
  • Molecular weight increases (~385–400), and XLogP3 rises (~3.0) .
  • Applications : Explored in antiviral and anticancer research for irreversible enzyme inhibition .
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-4-carboxylic acid (CAS 912770-72-0)
  • Structural Variation : Benzo[1,3]dioxole replaces phenyl, and pyrimidine substitutes pyridine.
  • Impact : Increased planarity and hydrogen-bond acceptor count (PSA = ~70). Lower XLogP3 (~1.8) due to oxygen-rich dioxole group .
  • Applications : Investigated for anti-inflammatory activity due to improved solubility .
Modifications to the Piperidine-Carboxylic Acid Moiety
1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-2-carboxylic acid
  • Structural Variation : Carboxylic acid at the 2-position of piperidine instead of 4-position.
  • Impact : Altered hydrogen-bonding geometry and steric constraints. Higher PSA (~65) compared to 4-carboxylic acid analogs .
  • Applications : Used in peptide mimetics and protease inhibitors .

Physicochemical and Pharmacokinetic Comparison

Compound (CAS) Molecular Weight XLogP3 PSA (Ų) Key Substituents
Target Compound (hypothetical) ~349 ~1.5 ~57 2-Phenyl
881040-45-5 411.5 2.7 57.8 2-Biphenyl-4-yl
728864-57-1 425.5 1.9 57.8 2-Biphenyl-4-yl, 6-Methyl
912770-72-0 386.4 1.8 ~70 Benzo[1,3]dioxol-5-yl, Pyrimidine
Fluorophenyl analog ~385 2.1 ~60 2-(4-Fluorophenyl)
6-Chloro-phenyl analog ~400 3.0 ~57 6-Chloro, 2-Phenyl

Key Trends :

  • Polar Surface Area (PSA) : Oxygen-rich substituents (e.g., benzo[1,3]dioxole) increase PSA, improving solubility but reducing cell permeability .
  • Bioactivity : Halogenation (Cl, F) enhances target affinity and metabolic stability, while methyl groups improve pharmacokinetic profiles .

Biological Activity

1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazo[1,2-a]pyridine moiety linked to a piperidine ring. Its chemical formula is C16H18N4O2C_{16}H_{18}N_{4}O_2, with a molecular weight of approximately 298.34 g/mol. This structure is significant for its interaction with various biological targets.

Synthesis

The synthesis of this compound can be achieved through several methods, often involving the reaction of 2-phenylimidazo[1,2-a]pyridine derivatives with piperidine carboxylic acids under specific conditions. Various catalysts and solvents can be employed to optimize yield and purity.

Synthesis Method Yield Conditions
Method A68%100°C, 12h
Method B87%150°C, 24h
Method C84%130°C, 8h

Antimicrobial Activity

Research indicates that compounds derived from imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives possess potent activity against various strains of bacteria:

  • Minimum Inhibitory Concentration (MIC) values for certain derivatives ranged from 0.00390.0039 to 0.0250.025 mg/mL against Staphylococcus aureus and Escherichia coli .
  • The compound demonstrated efficacy as an antibacterial agent in vitro against both Gram-positive and Gram-negative bacteria .

Receptor Binding and Pharmacological Effects

The compound has been investigated for its interaction with peripheral benzodiazepine receptors (PBRs). Research has indicated that it can act as an agonist at these receptors, promoting steroidogenesis in adrenal cells and brain oligodendrocytes . This activity may underlie potential anxiolytic and anticonvulsant effects.

Study on Antimicrobial Efficacy

A recent study synthesized a series of imidazo[1,2-a]pyridine derivatives, including the target compound, and evaluated their antimicrobial activity. The results indicated that several derivatives exhibited strong antibacterial effects against both S. aureus and E. coli, with some compounds showing complete inhibition at low concentrations .

Investigation of Receptor Agonism

In another study focused on PBRs, the compound was shown to selectively inhibit the binding of PBR ligands without affecting central benzodiazepine receptor binding significantly. This selective action suggests potential therapeutic applications in treating anxiety disorders or enhancing neuroactive steroid synthesis .

Q & A

Q. What are the recommended strategies for synthesizing 1-(2-Phenyl-imidazo[1,2-a]pyridin-3-ylmethyl)-piperidine-4-carboxylic acid, and how can reaction conditions be optimized?

Synthesis typically involves multi-component reactions (MCRs) or condensation of intermediates. For imidazo[1,2-a]pyridine derivatives, MCRs using 2-aminopyridine analogs with carbonyl-containing compounds (e.g., aldehydes or ketones) are common. Key steps include:

  • Condensation : Reacting 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde with piperidine-4-carboxylic acid derivatives under acidic or basic conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product.
  • Optimization : Adjusting solvent polarity (e.g., DMF for high-temperature reactions), catalysts (e.g., p-toluenesulfonic acid for cyclization), and stoichiometry to improve yields (typically 60–80%) .

Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

X-ray crystallography is the gold standard:

  • Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ direct methods (e.g., SHELXS) for phase determination.
  • Refinement : Iterative refinement via SHELXL to model anisotropic displacement parameters and hydrogen bonding. Tools like WinGX or ORTEP aid in visualizing thermal ellipsoids and packing diagrams .

Q. What analytical techniques are critical for validating the purity and identity of this compound?

Combine spectroscopic and chromatographic methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., imidazo[1,2-a]pyridine protons at δ 7.5–8.5 ppm).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 0.005 Da) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling predictions for this compound?

Discrepancies (e.g., unexpected NMR shifts or docking poses) require cross-validation:

  • Density Functional Theory (DFT) : Optimize the molecular geometry using B3LYP/6-31G(d) basis sets and calculate NMR chemical shifts for comparison.
  • Molecular Dynamics (MD) : Simulate solvent effects to reconcile experimental vs. theoretical IR/Raman spectra.
  • Crystallographic Validation : Use X-ray data as a ground truth to refine computational models .

Q. What methodologies are employed to investigate the structure-activity relationship (SAR) of this compound in pharmacological contexts?

SAR studies involve:

  • Analog Synthesis : Modify the phenyl or piperidine moieties to assess bioactivity changes.
  • In Vitro Assays : Test kinase inhibition (e.g., IC₅₀ values via fluorescence polarization) or receptor binding (radioligand displacement).
  • QSAR Modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. How should researchers design experiments to assess the compound’s metabolic stability and toxicity profile?

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Cytotoxicity Screening : Use MTT assays on HEK-293 or HepG2 cells.
  • Safety Profiling : Follow GHS guidelines for acute toxicity (e.g., OECD 423 for oral LD₅₀) and handle compounds in fume hoods with PPE to minimize exposure .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.